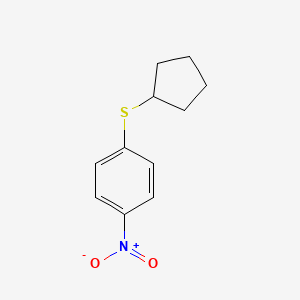

1-(Cyclopentylsulfanyl)-4-nitrobenzene

Description

1-(Cyclopentylsulfanyl)-4-nitrobenzene is a substituted aromatic compound featuring a nitro group (-NO₂) at the para position of a benzene ring and a cyclopentylsulfanyl (-S-cyclopentyl) group at the adjacent position. The cyclopentylsulfanyl moiety introduces steric bulk and lipophilicity, distinguishing it from simpler thioether analogs like 4-nitrothioanisole (methylsulfanyl derivative) . The nitro group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties and reactivity in substitution or coupling reactions.

Properties

IUPAC Name |

1-cyclopentylsulfanyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2S/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVIITLVSXRAMNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylsulfanyl)-4-nitrobenzene typically involves the following steps:

Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.

Formation of Cyclopentylsulfanyl Group: The next step involves the introduction of the cyclopentylsulfanyl group. This can be done by reacting nitrobenzene with cyclopentylthiol in the presence of a suitable catalyst, such as a Lewis acid, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the cyclopentylsulfanyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Varied substituted benzene derivatives.

Scientific Research Applications

1-(Cyclopentylsulfanyl)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopentylsulfanyl)-4-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopentylsulfanyl group may also contribute to the compound’s overall activity by influencing its chemical reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(Cyclopentylsulfanyl)-4-nitrobenzene, highlighting differences in substituents, physicochemical properties, and reactivity:

Key Comparisons :

Electronic Effects: Sulfanyl (thioether) vs. Sulfonyl: Thioethers (e.g., 4-nitrothioanisole ) are weaker electron-withdrawing groups compared to sulfones (e.g., 1-methylsulfonyl-4-nitrobenzene ). The latter’s sulfonyl group intensifies the nitro group’s electron-withdrawing effect, altering reactivity in electrophilic substitutions. Fluorinated vs.

Steric and Lipophilic Effects: The cyclopentyl group in this compound increases steric hindrance, which may reduce reaction rates in coupling or substitution reactions compared to smaller substituents (e.g., methyl ). Benzyl vs.

Safety and Handling :

- Compounds with nitro groups (e.g., 1-(Ethanesulfonyl)-4-nitrobenzene ) are often hazardous, with risks of toxicity via inhalation or skin contact. While specific data for the cyclopentyl analog are unavailable, similar precautions are advisable.

Synthetic Utility: Sonogashira Coupling: 1-(3-Chloroprop-1-ynyl)-4-nitrobenzene demonstrates utility in alkyne-based couplings, suggesting that the cyclopentylsulfanyl derivative could serve as a precursor in similar reactions if functionalized appropriately. Decarboxylation Pathways: The unexpected formation of 1-methylsulfonyl-4-nitrobenzene via decarboxylation highlights the sensitivity of sulfur-containing nitroaromatics to oxidative conditions, a consideration for synthesizing the cyclopentyl analog.

Crystallographic and Supramolecular Features :

- In 1-methylsulfonyl-4-nitrobenzene , the nitro group’s torsional angle (10.2° from the benzene plane) and hydrogen-bonded dimers illustrate how substituent conformation affects solid-state packing. The cyclopentyl group’s bulk may further distort the nitro group’s orientation, impacting material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.